N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide
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Description
N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide, also known as BMB, is a chemical compound that has gained attention for its potential use in scientific research. BMB is a small molecule that has been synthesized and studied for its ability to target specific proteins and enzymes in biological systems. In
Scientific Research Applications
Catalytic Properties and Organic Synthesis
N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide and related compounds have been explored for their catalytic properties, particularly in organic synthesis. For instance, studies have shown the effectiveness of certain catalysts in the direct addition of α-carbonate substituted ketones to aromatic aldehydes, demonstrating high diastereoselectivity and yield in the production of protected α,β-dihydroxyketones (Willis, Cutting, & John, 2004). Such catalytic processes are crucial for synthesizing complex molecules with high precision, often required in pharmaceutical and material sciences.
Antifungal and Anticancer Activities
Morpholine derivatives, including those related to this compound, have shown promising antifungal and anticancer activities. Research has identified morpholine derivatives as potent antifungal agents against Candida and Aspergillus species, highlighting their potential in treating fungal infections (Bardiot et al., 2015). Additionally, rhenium(I) complexes containing morpholine derivatives exhibited significant anticancer properties, indicating the potential of these compounds in developing new cancer therapeutics (Knopf et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes, offering therapeutic benefits. For example, 4,6-biaryl-2-thiopyridine derivatives, incorporating morpholino substituents, were investigated as potential CD73 inhibitors. These compounds could reverse adenosine-mediated immune suppression on human T cells, suggesting their use in enhancing immune responses against tumors (Ghoteimi et al., 2023).
Photodynamic Therapy and DNA Interaction
Research on polypyridylruthenium(II) complexes, which share structural motifs with this compound, has contributed to understanding their binding with DNA and potential applications in photodynamic therapy. Such studies provide insights into the mechanisms through which these compounds can be activated by light to interact with biological molecules, offering strategies for targeted cancer therapies (Kelly et al., 1985).
properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(19-1-3-20(4-2-19)26-11-13-28-14-12-26)25-16-17-5-10-24-21(15-17)18-6-8-23-9-7-18/h1-10,15H,11-14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQNZJACENGRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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